tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H25N3O2. It is commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its role in enhancing the 3D orientation of bifunctional protein degraders, which is crucial for optimizing drug-like properties .
Scientific Research Applications
tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a linker in the development of PROTACs.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in drug development, particularly in targeted cancer therapies.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis targeting chimera) development for targeted protein degradation .
Biochemical Pathways
As a potential component of protacs, it could be involved in the ubiquitin-proteasome pathway, leading to the degradation of specific target proteins .
Result of Action
If used as a component of a protac, it could lead to the degradation of specific target proteins, potentially altering cellular processes and functions .
Action Environment
The compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . This suggests that light, moisture, and temperature could influence the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression .
Cellular Effects
The effects of This compound on different types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it has been shown to impact gene expression, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are essential for its function. It is transported by specific transporters and binding proteins, which help in its localization and accumulation in certain cellular compartments. These processes are crucial for its activity and effectiveness .
Subcellular Localization
The subcellular localization of This compound plays a significant role in its activity. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its function and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate with aminomethylbenzene under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but contains a piperidine ring instead of a piperazine ring.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a bromophenyl group instead of an aminomethylphenyl group.
tert-Butyl 4-(4-methylphenyl)piperazine-1-carboxylate: Contains a methylphenyl group instead of an aminomethylphenyl group.
Uniqueness
tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is unique due to its specific structure, which provides optimal flexibility and rigidity required for effective PROTAC development. Its ability to enhance the 3D orientation of bifunctional protein degraders makes it a valuable compound in targeted protein degradation research .
Properties
IUPAC Name |
tert-butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-12,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXMFUXVXBAVIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377163 | |
Record name | tert-Butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-47-3 | |
Record name | 1,1-Dimethylethyl 4-[4-(aminomethyl)phenyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852180-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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